molecular formula C27H29N5O B3029008 Nvp-aew541 CAS No. 475489-16-8

Nvp-aew541

カタログ番号 B3029008
CAS番号: 475489-16-8
分子量: 439.6 g/mol
InChIキー: AECDBHGVIIRMOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NVP-AEW541 is a small molecule inhibitor specifically targeting the insulin-like growth factor 1 receptor (IGF-1R) kinase. It belongs to the pyrrolo[2,3-d]pyrimidine derivative class and has been shown to effectively distinguish between IGF-1R and the closely related insulin receptor (InsR), with a much lower IC50 for IGF-1R, indicating a higher potency against this receptor . The compound has been investigated for its antitumor activity across various types of cancer, including sarcomas, acute myeloid leukemia, neuroblastoma, pancreatic cancer, multiple myeloma, biliary tract cancer, endometrial cancer, high-grade glioma, and prostate cancer .

Synthesis Analysis

NVP-AEW541 has been synthesized as a selective inhibitor of the IGF-1R tyrosine kinase activity. The synthesis process aims to create a compound that can effectively inhibit the autophosphorylation of IGF-1R, which is a critical step in the activation of the receptor and subsequent downstream signaling pathways that promote cancer cell survival, proliferation, and metastasis .

Molecular Structure Analysis

The molecular structure of NVP-AEW541, as a pyrrolo[2,3-d]pyrimidine derivative, is designed to specifically bind to the ATP-binding site of the IGF-1R kinase, thereby inhibiting its activity. This selective binding is crucial for the compound's ability to inhibit IGF-1R signaling without significantly affecting the closely related InsR .

Chemical Reactions Analysis

NVP-AEW541 functions by inhibiting the kinase activity of IGF-1R, which is a receptor tyrosine kinase. By binding to the ATP-binding site of IGF-1R, NVP-AEW541 prevents the receptor from undergoing autophosphorylation, a process that is essential for its activation and the initiation of downstream signaling cascades involved in cell growth and survival .

Physical and Chemical Properties Analysis

The physical and chemical properties of NVP-AEW541, such as solubility, stability, and oral bioavailability, have been optimized to ensure that the compound can be effectively administered and absorbed to reach the target tissues. The compound has been reported to be orally bioavailable, which is a significant advantage for its potential use as an anticancer therapeutic .

Relevant Case Studies

Several studies have demonstrated the efficacy of NVP-AEW541 in various cancer models. For instance, in vivo studies have shown that NVP-AEW541 significantly reduces the growth of IGF-1R-driven fibrosarcomas . In musculoskeletal tumors, such as Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma, NVP-AEW541 has been found to induce a G1 cell cycle block and apoptosis in sensitive cells . In acute myeloid leukemia cells, the compound induced apoptotic cell death and enhanced sensitivity to other chemotherapeutic agents . Neuroblastoma cells treated with NVP-AEW541 exhibited reduced tumor growth and microvascularization in vivo . In pancreatic cancer, the inhibitor disrupted IGF-1 signaling and reduced tumor growth and angiogenesis . Similar antitumor effects and potential for combination therapy have been observed in multiple myeloma , biliary tract cancer , endometrial cancer , high-grade glioma , and prostate cancer .

科学的研究の応用

Antitumor Activity in Various Cancers

  • Fibrosarcomas and Neuroblastoma : NVP-AEW541 exhibits significant antitumor activity against fibrosarcomas and neuroblastoma. It effectively inhibits IGF-IR signaling, leading to reduced tumor growth and metastasis formation in vivo (García-Echeverría et al., 2004) and (Tanno et al., 2006).

  • Multiple Myeloma : The compound induces cell cycle arrest and apoptosis in multiple myeloma cells, showing promise as a therapeutic agent (Maiso et al., 2008).

  • Biliary Tract Cancer : NVP-AEW541 exhibits efficacy against biliary tract cancer in vitro, particularly in combination with other chemotherapeutic agents like gemcitabine (Wolf et al., 2010).

  • Colorectal Cancer : The inhibitor is effective in colorectal cancer cell lines, inducing apoptosis and cell cycle arrest, and showing enhanced effects when combined with other treatments like 5-FU (Hopfner et al., 2006).

  • Hepatocellular Carcinoma : In hepatocellular carcinoma cells, NVP-AEW541 induces growth inhibition, apoptosis, and cell cycle arrest, suggesting potential as a novel treatment approach (Höpfner et al., 2006).

  • Gastrointestinal Carcinomas : This inhibitor has shown therapeutic utility in GI carcinomas, both as a single agent and in combination with chemotherapy (Piao et al., 2008).

  • Acute Myeloid Leukemia : It shows promise as a therapeutic agent for AML, particularly in cases characterized by IGF-I autocrine secretion (Tazzari et al., 2007).

  • Insulinoma : In a mouse model of pancreatic β-cell carcinogenesis, NVP-AEW541 repressed progression to tumor malignancy, indicating its potential in inhibiting IGF1R signaling for reducing tumor invasion (Zumsteg et al., 2012).

  • Esophageal Cancer : The compound was studied for its effects on esophageal cancer, with observations suggesting resistance due to maintained RAS-MAPK activity (Bao et al., 2012).

  • Neuroendocrine Gastrointestinal Tumours : In NET cells, NVP-AEW541 induced apoptosis and cell cycle arrest, showing potential for future treatment strategies of NET disease (Höpfner et al., 2006).

Other Applications

  • Glioma : When combined with other tyrosine kinase inhibitors, NVP-AEW541 induced significant apoptosis in glioma cells, suggesting its use in combination therapies (Premkumar et al., 2010).

  • Musculoskeletal Tumors : Demonstrated antitumor activity in musculoskeletal tumors, particularly Ewing's sarcoma, and may be combined with drugs like vincristine for enhanced effectiveness (Scotlandi et al., 2005).

  • Endometrial Cancer : Specific inhibition of IGF-IR by NVP-AEW541 showed promising results in endometrial cancer cell lines, suggesting its potential as a therapeutic tool (Attias-Geva et al., 2011).

  • Cardiac Contractile Dysfunction : The inhibitor can cause insulin-independent and reversible cardiac contractile dysfunction, highlighting the importance of considering cardiac effects in treatments involving IGF-1R blockade (Schenkl et al., 2022).

  • Synergistic Effects with Other Treatments : Shows synergistic antitumoral effects when combined with trastuzumab in HER2-overexpressing breast cancer cells (Esparís-Ogando et al., 2008).

Safety And Hazards

NVP-AEW541 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467110
Record name NVP-AEW541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-aew541

CAS RN

475488-34-7, 475489-16-8
Record name AEW-541
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-AEW541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEW-541
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-aew541
Reactant of Route 2
Nvp-aew541
Reactant of Route 3
Reactant of Route 3
Nvp-aew541
Reactant of Route 4
Nvp-aew541
Reactant of Route 5
Reactant of Route 5
Nvp-aew541
Reactant of Route 6
Reactant of Route 6
Nvp-aew541

Citations

For This Compound
2,130
Citations
C Garcı́a-Echeverrı́a, MA Pearson, A Marti, T Meyer… - Cancer cell, 2004 - cell.com
… NVP-AEW541 disphorylation (data not shown). played at least 10-fold selectivity toward the IGF-IR, as comAs an effective therapeutic agent, NVP-AEW541 … the ability of NVP-AEW541 to …
Number of citations: 650 www.cell.com
K Scotlandi, MC Manara, G Nicoletti, PL Lollini… - Cancer research, 2005 - AACR
… Cell growth inhibition by daily administration of NVP-AEW541 was also considered. IC 50 (… of NVP-AEW541, TC-71 cells were exposed to 300 nmol/L and 1 μmol/L NVP-AEW541 (…
Number of citations: 327 aacrjournals.org
S Wolf, J Lorenz, J Mössner… - World journal of …, 2010 - ncbi.nlm.nih.gov
… NVP-AEW541 was studied in vitro in 7 human BTC cell lines by automated cell counting. In addition, the anti-tumoral mechanism of NVP-AEW541 … suggest that NVP-AEW541 is active …
Number of citations: 35 www.ncbi.nlm.nih.gov
C Moser, P Schachtschneider, SA Lang… - European Journal of …, 2008 - Elsevier
… -IR blocking substance, including NVP-AEW541, has to date … of IGF-IR inhibition with NVP-AEW541 in an orthotopic model of … marker for monitoring efficacy of NVP-AEW541 in vivo, as …
Number of citations: 87 www.sciencedirect.com
MB Gariboldi, R Ravizza, E Monti - Biochemical pharmacology, 2010 - Elsevier
… also observed in mice bearing pancreatic cancer xenografts following NVP-AEW541 treatment in vivo. In U-87 MG cells, we found that NVP-AEW541 inhibited cell growth in a time and …
Number of citations: 85 www.sciencedirect.com
B Tanno, C Mancini, R Vitali, M Mancuso… - Clinical cancer …, 2006 - AACR
… the ability of NVP-AEW541, a recently … NVP-AEW541 inhibited in vitro proliferation in a submicromolar/micromolar (0.4-6.8) range of concentrations. Results: As expected, NVP-AEW541 …
Number of citations: 92 aacrjournals.org
PL Tazzari, G Tabellini, R Bortul, V Papa, C Evangelisti… - Leukemia, 2007 - nature.com
… Moreover, NVP-AEW541 reduced the clonogenic capacity of AML CD34 + cells cultured in … -induced apoptosis by NVP-AEW541. Our findings indicate that NVP-AEW541 might be a …
Number of citations: 96 www.nature.com
W Wu, J Ma, N Shao, Y Shi, R Liu, W Li, Y Lin… - PLoS One, 2017 - journals.plos.org
… As the results presented above revealed that NVP-AEW541-induced autophagy protects TNBC cell proliferation, we then examined the effect of NVP-AEW541-induced autophagy on …
Number of citations: 29 journals.plos.org
Z Attias-Geva, I Bentov, A Fishman, H Werner… - Gynecologic …, 2011 - Elsevier
… IGF-IR inhibition by NVP-AEW541 might be a promising … NVP-AEW541 has been shown to abrogate IGF-I-induced IGF-… anti-proliferative potential of NVP-AEW541 as a targeted therapy …
Number of citations: 37 www.sciencedirect.com
P Maiso, EM Ocio, M Garayoa… - British journal of …, 2008 - Wiley Online Library
… NVP-AEW541 is a small molecule that belongs to the pyrrolo[2,3-d]… of NVP-AEW541 on MM cell lines and freshly isolated cells from MM patients. Our results show that NVP-AEW541 …
Number of citations: 44 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。